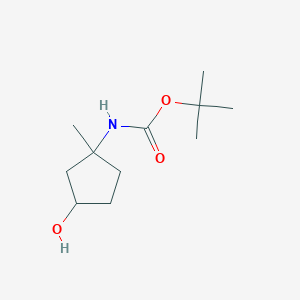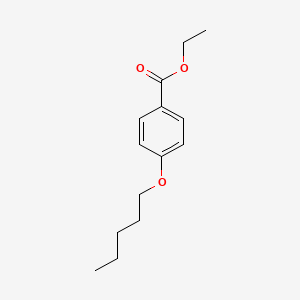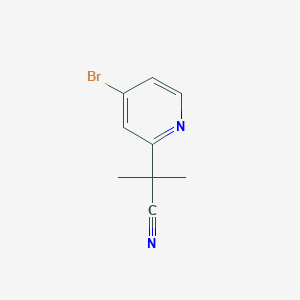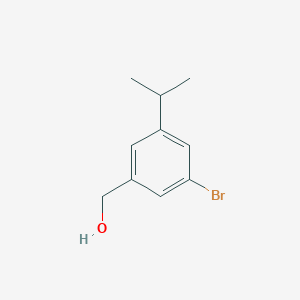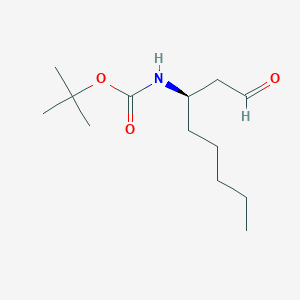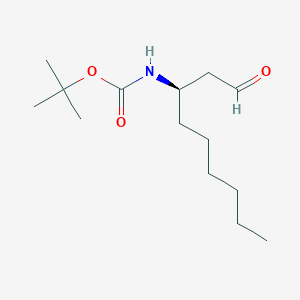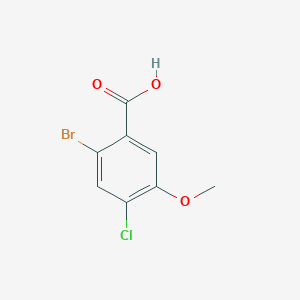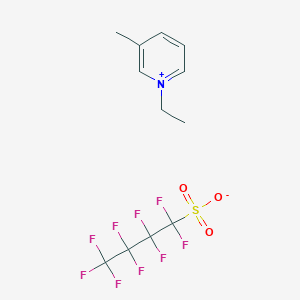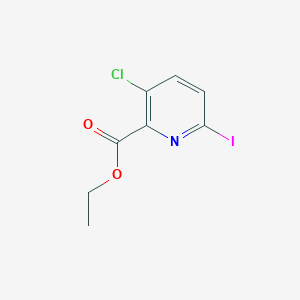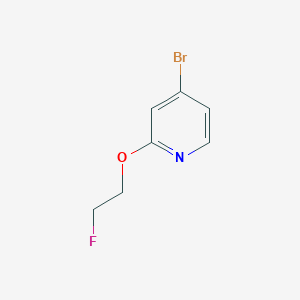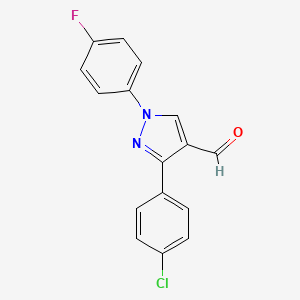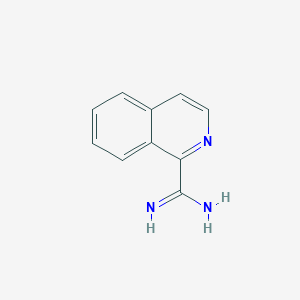
Isoquinoline-1-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline-1-carboxamidine (IQC) is an organic compound belonging to the class of heterocyclic compounds. It is a five-membered ring consisting of two nitrogen atoms, one carbon atom and two oxygen atoms. It is an important intermediate in organic synthesis and has been used in the manufacture of pharmaceuticals, dyes and other products. IQC is also known to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Isoquinoline-1-carboxamidine has been extensively studied in scientific research due to its diverse biological activities. It has been used as a model compound to study the mechanism of action of anti-inflammatory, anti-cancer and anti-bacterial agents. Furthermore, it has been used in the synthesis of various pharmaceuticals, dyes and other products.
Wirkmechanismus
The mechanism of action of Isoquinoline-1-carboxamidine has not been fully elucidated. However, it is believed that the compound acts as an inhibitor of several enzymes involved in inflammatory processes. It has also been suggested that Isoquinoline-1-carboxamidine can modulate the expression of genes involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
Isoquinoline-1-carboxamidine has been shown to possess a range of biochemical and physiological effects. It has been reported to possess anti-inflammatory, anti-cancer and anti-bacterial activities. In addition, it has been demonstrated to possess anti-oxidant, anti-diabetic, anti-ulcer and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
Isoquinoline-1-carboxamidine has several advantages as a model compound in laboratory experiments. It is relatively stable and can be easily synthesized and purified. In addition, it has a wide range of biological activities and can be used to study the mechanism of action of various agents. However, Isoquinoline-1-carboxamidine is also limited in its applications. It is not suitable for use in high-throughput screening assays due to its low solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on Isoquinoline-1-carboxamidine. These include further studies on its mechanism of action, as well as the development of novel derivatives with improved biological activities. Additionally, Isoquinoline-1-carboxamidine could be used as a starting material in the synthesis of new pharmaceuticals and other products. Finally, research could be conducted to explore the potential applications of Isoquinoline-1-carboxamidine in the treatment of various diseases.
Synthesemethoden
The synthesis of Isoquinoline-1-carboxamidine involves the condensation of an aromatic amine with formaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an aqueous solution at room temperature. The product is then isolated and purified by recrystallization. Alternatively, the reaction can be carried out in an organic solvent such as ethanol or acetone.
Eigenschaften
IUPAC Name |
isoquinoline-1-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10(12)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H3,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOALZIXOHAYZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1-carboximidamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

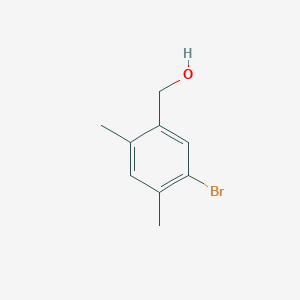
![5-[(Z)-(4-Oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B6359644.png)
